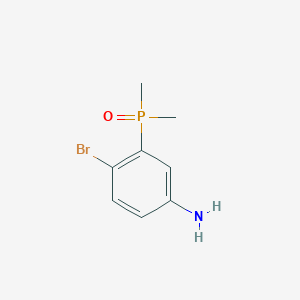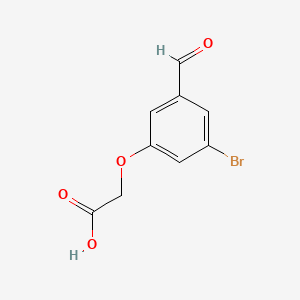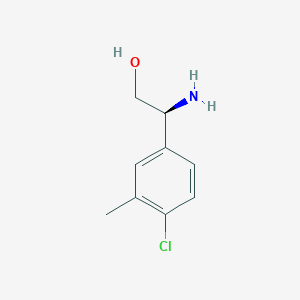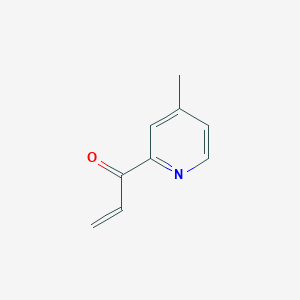
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol is a chemical compound with the molecular formula C8H11BrN2O2 and a molecular weight of 247.09 g/mol . This compound is characterized by the presence of a bromopyridine moiety linked to a propanol group through an ether linkage. It is primarily used in research and development settings, particularly in the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol typically involves the reaction of 5-amino-3-bromopyridine with 3-chloropropanol in the presence of a base such as potassium carbonate. The reaction is carried out under reflux conditions to facilitate the formation of the ether linkage .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, it is likely that similar synthetic routes are scaled up for industrial purposes. This would involve optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol can undergo various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl compound.
Reduction: The bromine atom can be reduced to form a hydrogen atom.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophiles such as sodium azide (NaN3) or thiourea can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 3-((5-Amino-3-bromopyridin-2-yl)oxy)propanal.
Reduction: Formation of 3-((5-Amino-2-pyridinyl)oxy)propan-1-ol.
Substitution: Formation of 3-((5-Amino-3-azidopyridin-2-yl)oxy)propan-1-ol or 3-((5-Amino-3-thiopyridin-2-yl)oxy)propan-1-ol.
Scientific Research Applications
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, through its bromopyridine and propanol moieties. These interactions can modulate the activity of the target molecules, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
3-((5-Bromo-2-pyridinyl)oxy)propan-1-ol: Similar structure but lacks the amino group.
3-((5-Amino-2-pyridinyl)oxy)propan-1-ol: Similar structure but lacks the bromine atom.
Uniqueness
3-((5-Amino-3-bromopyridin-2-yl)oxy)propan-1-ol is unique due to the presence of both an amino group and a bromine atom on the pyridine ring. This dual functionality allows for a wide range of chemical modifications and interactions, making it a versatile compound in research and development .
Properties
Molecular Formula |
C8H11BrN2O2 |
|---|---|
Molecular Weight |
247.09 g/mol |
IUPAC Name |
3-(5-amino-3-bromopyridin-2-yl)oxypropan-1-ol |
InChI |
InChI=1S/C8H11BrN2O2/c9-7-4-6(10)5-11-8(7)13-3-1-2-12/h4-5,12H,1-3,10H2 |
InChI Key |
IKRWTPDDSBJVGA-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)OCCCO)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-(Thiophen-2-YL)methyl-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B13561508.png)

![4-[(5-Bromo-2-methoxyphenyl)sulfanyl]-3-chlorobenzonitrile](/img/structure/B13561513.png)
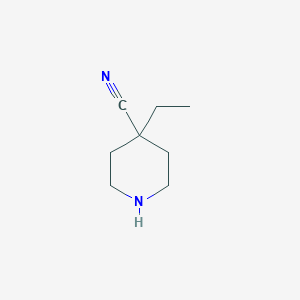
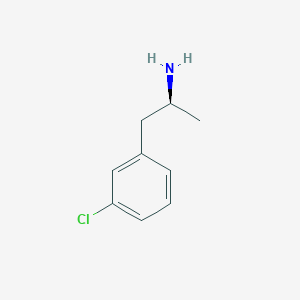

![4-[(2-Methoxyphenyl)amino]pyrimidine-5-carboxylicacid](/img/structure/B13561540.png)
![(1R*,2R**)-1-{4-[(cyclopropylcarbamoyl)amino]benzamido}-4-hydroxy-2,3-dihydro-1H-indene-2-carboxylic acid](/img/structure/B13561541.png)
